N'-(4-methylphenyl)ethanimidamide
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Overview
Description
N’-(4-methylphenyl)ethanimidamide is an organic compound with the molecular formula C9H12N2 It is a derivative of ethanimidamide, where the hydrogen atoms on the nitrogen are replaced by a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)ethanimidamide typically involves the reaction of 4-methylbenzonitrile with ethanimidamide under specific conditions. One common method is the catalytic hydrogenation of 4-methylbenzonitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to yield N’-(4-methylphenyl)ethanimidamide .
Industrial Production Methods
Industrial production of N’-(4-methylphenyl)ethanimidamide may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanimidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzonitrile.
Reduction: Formation of 4-methylphenylamine.
Substitution: Formation of various substituted ethanimidamides depending on the nucleophile used.
Scientific Research Applications
N’-(4-methylphenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)ethanimidamide
- N-(4-methylphenyl)acetamide
- N-(4-methylphenyl)benzamide
Uniqueness
N’-(4-methylphenyl)ethanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its 4-methylphenyl group provides steric and electronic effects that influence its reactivity and interactions with other molecules.
Properties
CAS No. |
14277-01-1 |
---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N'-(4-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
KOAHIMXJRBTBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)N |
Origin of Product |
United States |
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